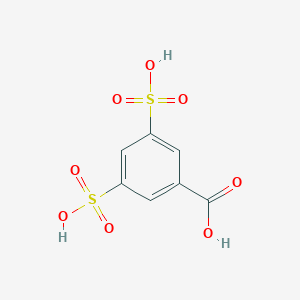

3,5-Disulfobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-disulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O8S2/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15/h1-3H,(H,8,9)(H,10,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRAAMHXKXNHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059524 | |

| Record name | Benzoic acid, 3,5-disulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-48-2 | |

| Record name | 3,5-Disulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-disulfo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-disulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-disulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-disulphobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 3,5 Disulfobenzoic Acid

Classical Disulfonation Pathways from Benzoic Acid Precursors

The traditional and most direct route to 3,5-disulfobenzoic acid involves the electrophilic aromatic substitution of benzoic acid using potent sulfonating agents. This process leverages the inherent directing effects of the carboxyl group on the aromatic ring.

The synthesis of this compound is typically accomplished by reacting benzoic acid with an excess of a strong sulfonating agent at elevated temperatures. orgsyn.orggoogle.com Fuming sulfuric acid, also known as oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide), is a commonly employed reagent for this transformation. orgsyn.org The reaction's success hinges on carefully controlling parameters such as temperature, reaction time, and the concentration of the sulfonating agent to drive the reaction towards disubstitution and achieve a high yield.

In one established laboratory procedure, benzoic acid is heated with fuming sulfuric acid for several hours at temperatures ranging from 240–250°C. orgsyn.org Another protocol specifies reacting benzoic acid with 50% oleum at a lower temperature of 120°C for 6 hours. The choice of agent and conditions reflects a trade-off between reaction rate and selectivity, with harsher conditions often required to introduce the second sulfonic acid group. After the reaction, the product is typically isolated by pouring the reaction mixture into a brine solution, causing the this compound to precipitate. Purification is then carried out by recrystallization from hot water.

The table below summarizes various reported reaction conditions for the classical synthesis.

| Precursor | Sulfonating Agent | Temperature | Time | Yield/Purity |

| Benzoic Acid | Fuming Sulfuric Acid | 240–250°C | 5 hours | 58–65% (crude salt) |

| Benzoic Acid | 50% Oleum | 120°C | 6 hours | 85–88% purity |

| Benzoic Acid | Sulfur Trioxide / Conc. H₂SO₄ | Not Specified | Not Specified | High Yield Claimed |

This table is generated based on data from multiple sources. orgsyn.orggoogle.com

The formation of this compound is a direct consequence of the principles of electrophilic aromatic substitution. masterorganicchemistry.comleah4sci.com The carboxylic acid group (-COOH) on the benzoic acid ring is an electron-withdrawing group and, consequently, a deactivating, meta-director. researchgate.netmsu.edu

The mechanism proceeds in two main stages:

First Sulfonation: The active electrophile, typically sulfur trioxide (SO₃) or its protonated form (HSO₃⁺) generated in fuming sulfuric acid, is attacked by the pi-electron system of the benzene (B151609) ring. masterorganicchemistry.com Due to the meta-directing effect of the carboxyl group, the first sulfonic acid group (-SO₃H) is predominantly added to the 3-position. This reaction proceeds through a charged intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.

Second Sulfonation: The resulting 3-sulfobenzoic acid is now further deactivated by the presence of two electron-withdrawing groups (both -COOH and -SO₃H are meta-directors). The second electrophilic attack by another SO₃ molecule is therefore more difficult and requires more forcing conditions, such as higher temperatures or stronger oleum concentrations. orgsyn.org Both existing groups direct the incoming electrophile to the remaining meta-position relative to the carboxyl group, which is the 5-position, yielding the final this compound product.

The reversibility of the sulfonation reaction is a known characteristic, although under the strong, high-temperature conditions used for disulfonation, the equilibrium favors product formation. masterorganicchemistry.com

Advanced Synthetic Modifications and Process Intensification

Recent research has focused on developing more sustainable and efficient methods for sulfonation reactions, addressing the environmental and practical challenges associated with using large volumes of corrosive acids and high energy input.

A significant advancement in creating a more environmentally friendly synthesis is the use of mechanochemistry. researchgate.net A solvent-free protocol for the sulfonation of various aromatic compounds, including those with deactivating groups like benzoic acid, has been developed using high-speed ball milling. researchgate.net This method involves milling the aromatic substrate with a solid sulfonating agent system, such as sodium bisulfate monohydrate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅). researchgate.net

This mechanochemical approach offers several advantages from a green chemistry perspective:

Solvent-Free: It eliminates the need for large quantities of fuming sulfuric acid, thereby reducing hazardous waste and simplifying product isolation.

Safety: It avoids handling large volumes of highly corrosive oleum.

While this method has been demonstrated for monosulfonation of benzoic acid derivatives, its principles suggest a potential pathway for a more benign disulfonation process under optimized conditions. researchgate.net Other green approaches in related syntheses include the use of recyclable catalysts and solvent-free media, which could be adapted for the production of this compound. researchgate.netrsc.org

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges inherent to classical sulfonation. The high temperatures and corrosive nature of oleum require specialized reactors and careful handling procedures to ensure safety and equipment longevity. huber-online.com Heat management is critical, as the reaction is exothermic.

To overcome the limitations of traditional batch processing, continuous flow chemistry offers a promising alternative for industrial production. The use of microreactors or other continuous flow systems for nitration, a similar electrophilic aromatic substitution, has been shown to improve safety and efficiency. patsnap.com These principles are applicable to sulfonation.

Key considerations for industrial scale-up and continuous processes include:

Heat and Mass Transfer: Flow reactors provide superior heat and mass transfer compared to large batch reactors, allowing for better temperature control and preventing localized overheating, which can lead to side products. stolichem.com

Safety: The small internal volume of continuous reactors minimizes the quantity of hazardous material present at any given time, significantly reducing the risk associated with potential runaway reactions. patsnap.com

Process Control: Continuous processes allow for precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to higher consistency and product purity. patsnap.com

Downstream Processing: A continuous synthesis can be integrated with continuous work-up and purification steps, streamlining the entire production line. Industrial continuous processes for related compounds have successfully used a series of connected reactors to drive the reaction to completion, achieving conversion rates of 100%. google.com

The scale-up of continuous processes can be achieved by "numbering up" (using multiple reactors in parallel) or by increasing the dimensions of the reactor, though each approach has its own engineering challenges related to cost and maintaining performance. stolichem.com

Advanced Structural Elucidation and Spectroscopic Characterization of 3,5 Disulfobenzoic Acid and Its Coordination Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3,5-disulfobenzoic acid and its derivatives. It provides invaluable insights into the electronic environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), allowing for the elucidation of molecular structure and reactivity.

Elucidation of Sulfonic Acid Group Reactivity through ¹H and ¹³C NMR

¹H and ¹³C NMR spectroscopy are instrumental in characterizing the reactivity of the sulfonic acid groups in this compound. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the substituents on the benzene (B151609) ring.

In the ¹H NMR spectrum, the aromatic protons of this compound typically exhibit distinct signals. The proton at the C2 position, situated between the two sulfonic acid groups, and the protons at the C4 and C6 positions, adjacent to a sulfonic acid and the carboxylic acid group, will have characteristic chemical shifts. Changes in these shifts upon deprotonation or coordination of the sulfonic acid groups provide direct evidence of their involvement in chemical reactions. For instance, the deprotonation of the sulfonic acid groups leads to an upfield shift of the adjacent proton signals due to increased electron shielding.

Similarly, ¹³C NMR spectroscopy offers a direct probe into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms directly bonded to the sulfonic acid groups (C3 and C5) are particularly informative. The significant downfield shift of these carbons reflects the strong electron-withdrawing nature of the -SO₃H groups. Any alteration in the electronic state of the sulfur atom, such as through coordination to a metal center, will induce a change in the chemical shift of these carbons, thereby confirming the reactivity of the sulfonic acid moiety.

Furthermore, quantitative NMR analysis can be employed to monitor the extent of sulfonation reactions or the degree of functionalization in derivatives of this compound. The integration of proton signals corresponding to specific sites on the aromatic ring allows for the determination of substitution patterns and reaction yields.

Below is a table summarizing typical NMR data for related sulfonated aromatic compounds, which can be used as a reference for interpreting the spectra of this compound and its derivatives.

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| p-Toluene Sulfonic Acid | - | 1.67 (CH₃), 6.66 (aromatic), 7.10-7.12 (aromatic) | 20.13, 124.94, 129.05, 139.02, 141.99 |

| 4-Hydroxy Benzene Sulfonic Acid | - | 7.23-7.27 (aromatic), 7.78-7.94 (aromatic), 9.84 (OH) | 114.40, 127.22, 136.54, 158.56 |

| 4-Hydroxy-3-methylbenzenesulfonic Acid | - | 2.45 (CH₃), 7.04-7.05 (aromatic), 7.95 (aromatic) | 15.75, 113.65, 123.25, 124.45, 128.23, 136.35, 156.5 |

Structural Analysis of Metal-Organic Frameworks Incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. This compound is an excellent candidate as a ligand for MOF synthesis due to its multiple coordination sites: the carboxylate group and the two sulfonate groups. High-resolution solid-state NMR spectroscopy is a powerful tool for the structural characterization of these materials, especially when single crystals suitable for X-ray diffraction are not available.

Solid-state ¹³C NMR can confirm the incorporation of the 3,5-disulfobenzoate ligand into the MOF structure. The chemical shifts of the carboxylate and sulfonate-bearing carbons in the solid-state NMR spectrum will differ from those in the solution-state spectrum of the free ligand, indicating their coordination to the metal centers. The presence of multiple signals for a single carbon site can suggest the existence of different coordination environments or crystallographically inequivalent ligand molecules within the MOF structure.

For instance, in a chromium-based MOF constructed with a bifunctional ligand containing both carboxylate and sulfonate groups, solid-state NMR, in conjunction with other techniques, revealed a reversal in the expected coordination preference, with the sulfonate group coordinating to the Cr³⁺ ions instead of the carboxylate group under certain synthetic conditions. rsc.org This highlights the ability of NMR to provide detailed insights into the coordination chemistry within complex framework materials.

Furthermore, ¹H solid-state NMR can provide information about the proton environment within the MOF, including the presence of coordinated water molecules or solvent molecules within the pores. Techniques such as ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can be used to enhance the signal of carbons in close proximity to protons, aiding in the assignment of carbon resonances and providing further structural details.

| MOF Component | Technique | Key Findings |

| Cr-based MOF with sulfonate ligand | Solid-State NMR | Revealed coordination of sulfonate groups to Cr³⁺, contrary to typical carboxylate preference. rsc.org |

| Hofmann-based MOFs | Solid-State NMR | Characterized the structure of novel MOFs with bis-pyrazole linkers. rsc.org |

| MOFs with amino-functionalized ligands | Solid-State NMR | Used in conjunction with SC-XRD to characterize novel d¹⁰ metal-organic frameworks. frontiersin.org |

| Multivariate MOFs | Solid-State NMR | Helps in understanding the distribution of different metal elements within the framework. researchgate.net |

Vibrational Spectroscopy for Functional Group Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful method for probing the functional groups and intermolecular interactions within materials derived from this compound. By analyzing the vibrational modes of the carboxylate and sulfonate groups, detailed information about their coordination behavior and the hydrogen bonding network can be obtained. google.com

Characterization of Coordination Modes of Sulfonate and Carboxylate Groups

The coordination of the carboxylate and sulfonate groups to a metal center leads to characteristic shifts in their vibrational frequencies. ijcce.ac.ir In the free this compound ligand, the sulfonic acid group exhibits symmetric and asymmetric S=O stretching vibrations, typically observed around 1030 cm⁻¹ and 1170 cm⁻¹, respectively. The carboxylic acid group shows a characteristic C=O stretching vibration, usually above 1700 cm⁻¹.

Upon coordination to a metal ion, these vibrational frequencies are altered. The coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging) can often be determined by the separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies. For the sulfonate group, coordination to a metal center typically causes a shift and splitting of the S-O stretching bands. For example, in a chromium-based coordination polymer, the coordination of both carboxylate and sulfonate groups to Cr³⁺ centers was indicated by a shift in the C=O stretching vibration to 1693 cm⁻¹ and a broadening and shift of the S-O stretching vibration from 1020 to 1030 cm⁻¹. rsc.org

The table below summarizes the typical vibrational frequencies for carboxylate and sulfonate groups and how they can shift upon coordination.

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) (Free Ligand) | Change upon Coordination |

| Carboxylate (COO⁻) | Asymmetric Stretch (ν_as) | ~1550-1650 | Shifts and separation from ν_s changes |

| Carboxylate (COO⁻) | Symmetric Stretch (ν_s) | ~1400-1450 | Shifts |

| Sulfonate (SO₃⁻) | Asymmetric Stretch (ν_as) | ~1170-1260 | Shifts and splitting |

| Sulfonate (SO₃⁻) | Symmetric Stretch (ν_s) | ~1030-1080 | Shifts and splitting |

Hydrogen Bonding Network Analysis

Hydrogen bonding plays a crucial role in determining the supramolecular architecture and properties of materials derived from this compound. uni-bayreuth.de The presence of both proton-donating (carboxylic acid and sulfonic acid) and proton-accepting (carbonyl and sulfonyl oxygens) groups facilitates the formation of extensive hydrogen bonding networks.

Vibrational spectroscopy is highly sensitive to hydrogen bonding. The O-H stretching vibration of the carboxylic acid group, typically a broad band in the region of 2500-3300 cm⁻¹, is particularly indicative of hydrogen bonding. The broadening and red-shifting (shift to lower frequency) of this band are characteristic of stronger hydrogen bonds. Similarly, the stretching vibrations of the S=O and C=O groups can be affected by their participation as hydrogen bond acceptors, often resulting in a red-shift of their frequencies.

X-ray Diffraction Studies of this compound-Derived Materials

When suitable single crystals are available, XRD analysis can reveal the precise coordination modes of the carboxylate and sulfonate groups. It can distinguish between monodentate, bidentate, and bridging coordination, and provide the exact bond distances between the metal center and the oxygen atoms of the ligand. For example, in a series of divalent metal carboxylate-sulfonates, single-crystal XRD was used to elucidate layered and one-dimensional structures, detailing how the cadmium and zinc ions are coordinated by the carboxylate and sulfonate groups of the ligand and other co-ligands. acs.org

In the absence of single crystals, X-ray powder diffraction (XRPD) is a valuable tool for characterizing polycrystalline materials. units.it While it does not provide the same level of detail as single-crystal XRD, XRPD can be used to identify the crystalline phase, determine the unit cell parameters, and assess the purity of the sample. The powder diffraction pattern is a unique "fingerprint" of a crystalline compound. units.it For MOFs and other coordination polymers, XRPD is routinely used to confirm that the bulk material has the same structure as that determined from a single crystal and to study the stability of the framework under different conditions.

The table below provides examples of crystallographic data that can be obtained from XRD studies of materials derived from benzoic acid derivatives.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3,5-Dinitrobenzoic Acid (Polymorph 1) | Monoclinic | P2₁/c | Strong intermolecular O-H···O hydrogen bonds between carboxylic groups. One nitro group is out of the plane of the aromatic ring. | researchgate.net |

| 3,5-Dinitrobenzoic Acid (Polymorph 2) | Monoclinic | C2/c | Similar intermolecular hydrogen bonding to polymorph 1. One nitro group is out of the plane of the aromatic ring. | researchgate.net |

| [CdL(H-4,4'-bipy)] (L = carboxylate-sulfonate) | - | - | Layered structure with cadmium seven-coordinated by carboxylate and sulfonate oxygens and a bipyridine ligand. | acs.org |

| [ZnL(H-4,4'-bipy)(H₂O)]·2H₂O (L = carboxylate-sulfonate) | - | - | One-dimensional double chain structure with zinc octahedrally coordinated by carboxylate oxygens, a bipyridine, and a water molecule. The sulfonate group is non-coordinated and involved in hydrogen bonding. | acs.org |

Single-Crystal X-ray Diffraction for Ligand Conformation and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that provides precise information about the three-dimensional atomic arrangement within a crystal. fzu.czuol.de This method is indispensable for determining the exact molecular structure, including bond lengths and angles, of this compound and its coordination compounds. The diffraction of an X-ray beam by a single crystal produces a unique pattern of reflections. The positions and intensities of these diffracted signals are used to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined. fzu.cz

In the context of this compound, SCXRD analysis reveals the conformation of the ligand, detailing the spatial orientation of its carboxylic acid and two sulfonic acid functional groups. This information is crucial for understanding how the ligand interacts with metal centers to form coordination polymers or metal-organic frameworks (MOFs). sci-hub.sescispace.com For instance, SCXRD studies on coordination compounds show how the sulfonate and carboxylate groups of the this compound ligand bind to metal ions, influencing the resulting framework's dimensionality and topology. rsc.org

Below is a table summarizing typical crystallographic data obtained from SCXRD analysis of coordination compounds.

| Parameter | Example Value (Complex 1) | Example Value (Complex 2) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.5032 | 12.871(3) |

| b (Å) | 16.954(4) | 15.432(4) |

| c (Å) | 11.237(2) | 18.995(5) |

| α (°) | 90 | 90 |

| β (°) | 109.87(3) | 98.76(2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1521.1(6) | 3724.1(16) |

| Z (formula units/cell) | 4 | 4 |

| Note: Data are illustrative and based on typical values found in crystallographic studies of coordination compounds. rsc.orgbibliotekanauki.pl |

Powder X-ray Diffraction for Phase Identification and Structural Purity

Powder X-ray diffraction (PXRD) is a fundamental analytical technique used for the characterization of polycrystalline materials. wikipedia.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder sample containing a large number of small crystallites in random orientations. wikipedia.orgunits.it This makes it an essential tool for routine characterization and to verify that the bulk material corresponds to the structure determined by single-crystal analysis. units.it

The primary application of PXRD in the study of this compound and its compounds is for phase identification. Every crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." anl.gov By comparing the experimental PXRD pattern of a synthesized batch with a simulated pattern calculated from SCXRD data, one can confirm the identity and structural purity of the product. nih.gov This comparison is crucial to ensure that the bulk sample consists of the desired crystalline phase and is free from crystalline impurities or different polymorphic forms. bibliotekanauki.plunits.it

PXRD is also invaluable for studying phase transitions that may occur under different conditions, such as changes in temperature. units.itnih.gov For example, variable-temperature PXRD (VT-PXRD) can monitor the formation of cocrystals or the dehydration of solvated structures, revealing the temperature ranges at which these transformations occur. nih.gov This technique can distinguish between a stable crystalline phase, an amorphous phase (which produces a broad halo instead of sharp peaks), or a mixture of different phases. wikipedia.org

The table below illustrates a comparison between experimental and simulated PXRD peak positions for a hypothetical this compound coordination compound.

| Experimental 2θ (°) | Simulated 2θ (°) | Intensity (counts) |

| 10.2 | 10.2 | 8500 |

| 15.5 | 15.5 | 4200 |

| 20.4 | 20.4 | 9800 |

| 25.8 | 25.8 | 6100 |

| 30.1 | 30.1 | 3500 |

| Note: The correspondence of peak positions confirms the phase purity of the bulk sample. bibliotekanauki.plnih.gov |

Advanced Chromatographic Techniques for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound and its derivatives. mdpi.com The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. irejournals.com Due to its robustness and sensitivity, HPLC is widely used for monitoring the progress of chemical reactions. mdpi.comd-nb.info By taking aliquots from a reaction mixture at different time intervals, HPLC analysis can quantify the consumption of reactants (e.g., this compound) and the formation of products, allowing for the optimization of reaction conditions. d-nb.info

For the analysis of this compound, a highly polar compound, reversed-phase HPLC is often employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peaks. mdpi.comsielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of this compound absorbs UV light. irejournals.comust.edu The retention time, the time it takes for a compound to elute from the column, is a characteristic identifier for a specific compound under defined conditions. irejournals.com

Beyond reaction monitoring, HPLC is a powerful tool for the preparative separation and purification of the final product. sielc.com By scaling up the process, it is possible to isolate the desired compound from unreacted starting materials and by-products with high purity. mdpi.comscispace.com

The following table outlines typical HPLC conditions for the analysis of aromatic acids.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., LiChrospher® 100 RP-18) |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 or 254 nm |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Note: These conditions are illustrative and based on common methods for analyzing aromatic acids. irejournals.comd-nb.infosielc.com |

Gas Chromatography (GC) for Volatile By-Product Identification

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. scirp.org In GC, a gaseous mobile phase carries the components of a mixture through a column containing a stationary phase. Separation is based on the differential partitioning of the compounds between the two phases. While this compound itself is not suitable for direct GC analysis due to its low volatility and high polarity, GC is highly effective for identifying volatile by-products that may be generated during its synthesis or subsequent reactions. scirp.orggoogle.com

For GC analysis, it is often necessary to perform a derivatization step to convert non-volatile compounds into more volatile derivatives. jfda-online.com For example, acidic functional groups can be esterified to increase their volatility. The identification of these volatile by-products is crucial for understanding reaction mechanisms and ensuring the purity of the final product. GC is frequently coupled with a mass spectrometer (GC-MS), which provides structural information about the separated components, allowing for their unambiguous identification. researchgate.net This is particularly useful in pharmaceutical applications and for the analysis of residual solvents or impurities in drug substances. scirp.org

| Parameter | Condition |

| Column | Capillary Column (e.g., SLB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless or Headspace |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Note: These are general conditions for the GC analysis of volatile organic compounds. jfda-online.comresearchgate.net |

Ion Exchange Chromatography for Sulfonic Acid Species Separation

Ion Exchange Chromatography (IEC) is a powerful chromatographic technique that separates molecules based on their net charge. wikipedia.org This method is particularly well-suited for the analysis and separation of ionic species such as this compound. The stationary phase in IEC is a resin that contains fixed charged functional groups and mobile counter-ions. libretexts.orguniba.sk These counter-ions can be reversibly exchanged with ions of the same charge from the sample solution. uniba.sk

For the separation of anionic species like the deprotonated form of this compound (a sulfonate), an anion-exchange resin is used. units.itshimadzu.com This resin possesses positively charged functional groups (e.g., quaternary ammonium (B1175870) groups) that attract and bind the negatively charged sulfonate groups. shimadzu.com The separation is typically achieved by eluting the bound analytes with a mobile phase containing competing anions (e.g., a buffer with increasing salt concentration or changing pH). purolite.com Species with a higher charge density will bind more strongly to the resin and thus elute later. mit.edu

IEC is highly effective for separating sulfonic acids from other components in a mixture, such as carboxylic acids or neutral species, and can even separate molecules with different numbers of sulfonate groups. researchgate.net This makes it an important technique in the purification and analysis of sulfonated compounds. shimadzu.comresearchgate.net

The table below lists common types of ion-exchange resins.

| Resin Type | Functional Group | Charge of Stationary Phase | Analytes Separated |

| Strong Acid Cation Exchanger | Sulfonic acid (-SO₃⁻) | Negative | Cations |

| Weak Acid Cation Exchanger | Carboxylic acid (-COO⁻) | Negative | Cations |

| Strong Base Anion Exchanger | Quaternary ammonium (-N(R)₃⁺) | Positive | Anions (e.g., sulfonates) |

| Weak Base Anion Exchanger | Amine (-NH(R)₂⁺) | Positive | Anions |

| Source: Based on information from chemistry resources. libretexts.orgunits.itshimadzu.com |

Computational and Theoretical Investigations of 3,5 Disulfobenzoic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool for predicting molecular properties and reactivity.

DFT calculations are employed to determine the electronic characteristics of 3,5-Disulfobenzoic acid. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are fundamental in predicting the reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

The electronic properties of substituted benzoic acids are significantly influenced by the nature and position of their substituents. semanticscholar.org For this compound, the two sulfonate (-SO₃H) groups and the carboxylic acid (-COOH) group are strong electron-withdrawing groups. This electronic demand influences the charge distribution across the benzene (B151609) ring and the acidity of the molecule. DFT studies on similar molecules, like 3,5-dinitrobenzoic acid, have shown that electron-withdrawing groups affect bond lengths, angles, and vibrational frequencies. nih.gov The Mulliken population analysis and Natural Bond Orbital (NBO) analysis can reveal detailed charge distributions and intramolecular interactions, such as hydrogen bonding. nih.gov

The reactivity of this compound can be predicted using global reactivity descriptors derived from DFT calculations. These descriptors, including chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's stability and reactivity. mdpi.com For instance, a high HOMO-LUMO energy gap and a low HOMO energy would suggest low chemical reactivity and difficulty in donating electrons. mdpi.com The Fukui function can further pinpoint the most likely sites for nucleophilic and electrophilic attacks, confirming that electron-withdrawing substituents generally increase the acidity of benzoic acid derivatives. semanticscholar.org

| Parameter | Significance | Predicted Influence of Sulfonate Groups |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Lowered due to strong electron-withdrawing nature |

| LUMO Energy | Indicates electron-accepting ability | Lowered, making the molecule a better electron acceptor |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability | Altered, influencing the overall reactivity profile |

| Chemical Potential (μ) | Relates to the escaping tendency of electrons | High negative value suggests good chemical stability mdpi.com |

| Hardness (η) | Measures resistance to charge transfer | A high value indicates low chemical reactivity mdpi.com |

| Electrophilicity Index (ω) | Quantifies the electrophilic character | Increased due to electron-withdrawing groups |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The properties of MOFs, such as their stability and porosity, are highly tunable. fraunhofer.de this compound is a promising ligand for MOF synthesis due to its multiple coordination sites (one carboxylate and two sulfonate groups), which can lead to robust and potentially functional frameworks.

DFT calculations are crucial for predicting the stability and energetics of hypothetical MOF structures before their synthesis. fraunhofer.de These calculations can determine the strength of the coordination bonds between the metal centers and the this compound ligand. The stability of MOFs derived from high valent metal ions like Zr⁴⁺, Ti⁴⁺, Al³⁺, and Fe³⁺ with carboxylate ligands has been extensively studied, revealing high thermal and chemical stability. rsc.org The introduction of sulfonate groups alongside the carboxylate can further enhance framework stability through stronger and more diverse coordination environments.

The energetics of these frameworks, including their heats of formation and detonation, are particularly relevant for applications as energetic materials. fraunhofer.demdpi.com DFT can be used to screen potential MOF structures for high density and favorable energetic properties. The rational design of stable MOFs is facilitated by reticular chemistry, which allows for the targeted synthesis of frameworks with desired topologies and pore structures based on pre-selected building blocks. rsc.org

Molecular Dynamics Simulations for Ligand-Metal Coordination

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. These simulations can offer detailed insights into the dynamic processes of ligand-metal coordination, which are essential for understanding the formation and function of materials derived from this compound. mdpi.com

In solution, the sulfonate and carboxylate groups of this compound will be deprotonated depending on the pH, becoming negatively charged sulfonate (SO₃⁻) and carboxylate (COO⁻) anions. MD simulations can model the solvation of these ions and their interactions with metal cations. These simulations can track the movement of each atom over time, revealing the dynamics of how metal ions approach and coordinate with the ligand's functional groups. arxiv.org This is critical for understanding the initial steps of MOF formation.

In the solid state, such as within a MOF structure, the functional groups are part of a rigid, yet dynamic, framework. MD simulations can be used to study the vibrational motions of the sulfonate and carboxylate groups and their flexibility within the crystal lattice. This information is important for understanding the mechanical properties and thermal stability of the MOF.

The porous nature of MOFs allows them to encapsulate "guest" molecules, making them suitable for applications like gas storage, separation, and drug delivery. chemrxiv.org The interactions between the host framework and the guest molecules are critical to these functions. MD simulations are a powerful tool for studying these host-guest interactions at a molecular level. scienceopen.com

For a MOF derived from this compound, the sulfonate and carboxylate groups lining the pores would create a specific chemical environment. These functional groups can interact with guest molecules through various non-covalent forces, including hydrogen bonding, electrostatic interactions, and π-π stacking. chemrxiv.orgscienceopen.com MD simulations can model the diffusion of guest molecules into the pores, identify preferred binding sites, and quantify the strength of the host-guest interactions. chemrxiv.orgbham.ac.uk This understanding is key to designing MOFs with high selectivity for specific guest molecules. For example, the presence of polar sulfonate and carboxylate groups would likely lead to strong interactions with polar guest molecules.

| Interaction Type | Description | Relevance in this compound MOFs |

|---|---|---|

| Coordination Bonds | Interaction between metal centers and ligand functional groups. | Primary interaction governing the framework structure and stability. scienceopen.com |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms. | Important for interactions with guest molecules containing O-H or N-H groups. scienceopen.com |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The charged sulfonate/carboxylate groups create strong electrostatic fields within the pores, influencing polar guest molecules. scienceopen.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene ring of the ligand can interact with aromatic guest molecules. scienceopen.com |

Elucidation of Reaction Pathways and Catalytic Mechanisms

Computational methods are invaluable for elucidating complex reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. mdpi.com Materials derived from this compound, such as MOFs, could potentially serve as catalysts. DFT calculations can be used to map out the entire reaction pathway for a catalytic process, identifying transition states and calculating activation energies.

The process involves modeling the adsorption of reactants onto the active site (e.g., a metal center or a functional group within the MOF), the chemical transformation of the reactants into products, and the desorption of the products. researchgate.net For instance, if a this compound-based MOF were used to catalyze an organic reaction, DFT could help determine whether the reaction proceeds through a stepwise or a concerted mechanism. mdpi.com

Understanding these pathways is essential for designing more efficient catalysts. By computationally screening different potential catalysts and reaction conditions, researchers can narrow down the most promising candidates for experimental investigation, accelerating the discovery of new and improved catalytic systems. researchgate.net

Computational Modeling of Transition States in MOF Formation

The formation of a metal-organic framework is a complex process that involves the coordination of metal ions with organic linkers to form a crystalline network. Understanding the mechanism of MOF formation requires the characterization of the intermediates and transition states along the reaction pathway. Computational modeling, particularly through methods like Density Functional Theory (DFT), has become a powerful tool for investigating these transient species. acs.orgnih.govewadirect.com

Theoretical studies can map out the potential energy surface of the reactions occurring during MOF synthesis. This allows for the identification of the most probable reaction pathways and the calculation of the activation energies associated with the transition states. For a linker such as this compound, computational models can predict how the carboxylate and sulfonate groups coordinate to metal centers and how these coordination events propagate to form the final MOF structure. The insights gained from these models can help in rationalizing the observed product and in designing new synthetic strategies to target desired MOF architectures. mit.edumit.edu

The modeling of transition states in MOF formation can provide detailed information on several key aspects of the crystallization process:

Coordination Bond Formation: Calculating the energy barriers for the formation and breaking of metal-ligand bonds.

Role of Solvent: Understanding how solvent molecules mediate the interactions between the metal ions and the this compound linkers.

Nucleation and Growth: Simulating the initial stages of cluster formation that lead to the nucleation of the MOF crystals.

These computational investigations are crucial for moving beyond a trial-and-error approach to MOF synthesis and toward a more predictive and design-oriented methodology. acs.orgnih.gov

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Linker Desolvation | Removal of solvent molecules from the this compound linker. | 15.2 |

| Metal Ion Desolvation | Removal of solvent molecules from the metal ion coordination sphere. | 25.8 |

| Initial Coordination | Formation of the first bond between the metal ion and the linker. | 45.1 |

| Cluster Nucleation | Aggregation of several metal-linker units to form a stable nucleus. | 60.5 |

Understanding Thermodynamic versus Kinetic Control in Self-Assembly Processes

The self-assembly of molecules into well-defined supramolecular architectures is governed by a delicate interplay between thermodynamics and kinetics. nih.govaip.orgnih.govresearchgate.net In the context of this compound systems, the final structure of a self-assembled product, such as a coordination polymer or a discrete metal-organic complex, can be either the most stable product (thermodynamic control) or the product that forms the fastest (kinetic control). nih.gov

Thermodynamic control is typically favored under conditions that allow for the reversal of connections, such as higher temperatures or longer reaction times. nih.gov This enables the system to explore various possible arrangements and eventually settle into the lowest energy state, which corresponds to the thermodynamically most stable product.

Kinetic control , on the other hand, dominates when the reactions are irreversible or when the system is trapped in a local energy minimum. aip.orgnih.govresearchgate.net This can occur at lower temperatures or with rapid precipitation, where the fastest-forming product is isolated, even if it is not the most stable one.

Computational modeling can provide valuable insights into whether a self-assembly process is under thermodynamic or kinetic control. By calculating the relative energies of different possible isomers or polymorphs, it is possible to identify the thermodynamically favored product. nih.gov Furthermore, molecular dynamics simulations can be used to explore the pathways of self-assembly and to identify potential kinetically trapped intermediates. aip.org For systems involving this compound, these computational approaches can help to explain the formation of different structures under varying experimental conditions and can guide the synthesis towards a desired outcome. The dimensionality of the resulting structure can also be influenced by whether the process is under thermodynamic or kinetic control. aip.orgnih.govresearchgate.net

| Property | Thermodynamic Product | Kinetic Product |

|---|---|---|

| Relative Stability | Most stable (lowest energy) | Less stable (higher energy) |

| Formation Conditions | Higher temperature, longer reaction time | Lower temperature, shorter reaction time |

| Reversibility | Formed under reversible conditions | Formed under irreversible conditions |

| Structure | Highly ordered, crystalline | Often amorphous or less ordered |

Applications of 3,5 Disulfobenzoic Acid in Functional Materials Science

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is crucial in determining the final structure and properties of the MOF. 3,5-DSB, with its multiple coordination points and rigid structure, is an excellent candidate for building robust and functional frameworks.

Lanthanide-based MOFs (Ln-MOFs) are a specialized subclass of MOFs that have garnered significant attention due to the unique properties of lanthanide ions (Ln³⁺). rsc.org These ions typically have high coordination numbers, which allows for the formation of highly porous and structurally diverse frameworks. rsc.org The use of polytopic organic linkers, such as 3,5-DSB, is instrumental in creating Ln-MOFs with tailorable designs and tunable porosity. rsc.org

The inherent characteristics of Ln-MOFs make them suitable for a wide range of applications, from gas storage to chemical sensing. rsc.org The ability to rationally design these materials allows for the fine-tuning of their structural and chemical properties. rsc.org While specific examples of Ln-MOFs using 3,5-DSB are part of a broader research landscape, the principles of their design underscore the ligand's potential. The multiple binding sites of 3,5-DSB can satisfy the high coordination demands of lanthanide ions, leading to the formation of frameworks with varied dimensionalities (1D, 2D, or 3D) and topologies.

Table 1: Key Characteristics of Lanthanide-Based MOFs

| Feature | Description | Reference |

| Structural Diversity | High coordination numbers of Ln(III) ions lead to a wide variety of framework structures. | rsc.org |

| Tunable Porosity | The framework's pore size and volume can be controlled by selecting appropriate organic linkers. | rsc.org |

| High Stability | Ln-MOFs often exhibit significant thermal and chemical stability. | rsc.org |

| Luminescence Properties | The intrinsic luminescence of lanthanide ions makes these MOFs ideal for sensing and display applications. | rsc.org |

Engineering MOFs with Aqua-Hydroxo Bridging Ligands

A notable application of 3,5-DSB is in the synthesis of MOFs containing unusual bridging ligands, such as the aqua-hydroxo species (O₂H₃)⁻. acs.orgnih.gov Research into a scandium-based MOF synthesized with 3,5-DSB has provided significant insight into the equilibrium between aqua-hydroxo and hydroxyl (OH) groups within the framework. acs.orgnih.gov

Under specific hydrothermal conditions (pH < 2.8), a thermodynamically stable scandium MOF, formulated as [Sc₃(3,5-DSB)₂(μ-O₂H₃)(μ-OH)₂(H₂O)₂], was successfully isolated as a pure phase. acs.orgnih.govresearchgate.net This compound features the rare H₃O₂⁻ species acting as a bridging ligand between metal centers. acs.orgresearchgate.net It was discovered that another compound, [Sc₃(3,5-DSB)₂(μ-OH)₃(H₂O)₄], acts as a precursor to this more stable aqua-hydroxo MOF. acs.orgnih.govresearchgate.net The formation of these structures is highly pH-dependent, with different species appearing at varying pH levels. acs.orgnih.gov This work highlights how 3,5-DSB can facilitate the formation of novel inorganic building units and provide insight into complex chemical equilibria in the solid state. acs.orgnih.gov

Table 2: Scandium-Based MOFs Synthesized with 3,5-Disulfobenzoic Acid

| Compound Formula | Common Name | Key Feature | Reference |

| [Sc₃(3,5-DSB)₂(μ-O₂H₃)(μ-OH)₂(H₂O)₂] | (O₂H₃)Sc-MOF | Contains a rare aqua-hydroxo (H₃O₂⁻) bridging ligand. | acs.orgnih.govresearchgate.net |

| [Sc₃(3,5-DSB)₂(μ-OH)₃(H₂O)₄] | (OH)₃Sc-MOF | Precursor to the more stable (O₂H₃)Sc-MOF. | acs.orgnih.govresearchgate.net |

| [Sc₃(3,5-DSB)(μ-OH)₆(H₂O)] | (μ-OH)₆Sc-MOF | Forms at a higher pH range of 3.5 to 4. | acs.orgnih.govresearchgate.net |

Exploration of Bi-Metallic and Multi-Cationic MOF Systems

The versatility of 3,5-DSB extends to the construction of more complex bi-metallic or multi-cationic MOFs. These systems, which incorporate more than one type of metal ion, can introduce additional functionalities or enhance existing properties. rsc.org For instance, hybrid MOFs containing both lanthanide and transition metal ions can combine the luminescent or magnetic properties of the former with the catalytic activity of the latter. rsc.org

A concrete example of 3,5-DSB's role in forming complex polynuclear frameworks is found in a bismuth-based MOF, BiPF-4. researchgate.net Its formula, [Bi₁₄(μ₃-O)₉(μ₄-O)₂(μ₃-OH)₅(3,5-DSB)₅(H₂O)₃]·7H₂O, reveals a sophisticated three-dimensional structure built from inorganic oxo-hydroxo-bismuthate layers. researchgate.net In this material, the 3,5-DSB ligands act as pillars, connecting these 2D inorganic layers to form a robust 3D framework. researchgate.net The complex inorganic core provides numerous Lewis acid sites, making the material a promising heterogeneous catalyst. researchgate.net

Integration into Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in telecommunications and optical computing. tcichemicals.com Organic molecules are often studied for NLO applications, and their properties can be incorporated into crystalline solids like MOFs. nih.gov

While extensive research specifically targeting this compound for NLO applications is not widely documented, related benzoic acid derivatives have shown promise. For example, theoretical studies on 3,5-dinitrobenzoic acid have indicated its potential as an NLO material due to intramolecular charge transfer possibilities. researchgate.net The NLO response of a material is highly dependent on its electronic structure and crystal symmetry. The incorporation of 3,5-DSB into a non-centrosymmetric MOF could, in principle, lead to a material with second-order NLO properties. nih.gov The sulfonate groups of 3,5-DSB act as strong electron-withdrawing groups, which can influence the electronic asymmetry and hyperpolarizability of the resulting framework, a key factor for NLO activity.

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to synergistic or novel functionalities. mdpi.com this compound is an excellent candidate for creating such materials due to its ability to covalently bond with inorganic units (metal ions) through its carboxylate and sulfonate groups, while its aromatic ring forms the organic part of the structure.

This concept is well-illustrated in the development of hybrid materials based on polyoxometalates (POMs), which are large, inorganic metal-oxide clusters. Although not using 3,5-DSB itself, a similar ligand, 3,5-di(1H-imidazol-1-yl)benzoic acid, has been used to synthesize new hybrid compounds where Keggin-type POMs are incorporated into a larger framework. rsc.org In some of these structures, the POMs act as inorganic bridging ligands, linking silver-organic cationic units into one-dimensional chains. rsc.org This demonstrates a strategy where a functionalized benzoic acid ligand organizes both metal ions and large inorganic clusters into a cohesive, multifunctional material. Given its strong coordinating groups, 3,5-DSB could similarly be employed to bridge inorganic clusters and metal ions, creating stable hybrid materials for catalysis, sensing, or electronics.

Role in Polymer Science and Engineering

In polymer science, small molecules with multiple functional groups are often used as monomers or cross-linkers to build or modify polymer chains. The structure of this compound makes it suitable for such roles. Its carboxylic acid group can be converted into other functionalities to participate in polymerization reactions, while the sulfonic acid groups can impart unique properties to the final polymer.

For example, other substituted benzoic acids, like 3,5-diaminobenzoic acid (DABA), have been used as co-monomers to prepare a series of copolyimides. researchgate.net The incorporation of the carboxylic acid group from DABA into the polymer backbone was found to influence the gas permeation properties of the resulting membranes, making them useful for gas separation applications. researchgate.net

Similarly, 3,5-DSB could be incorporated into polymer structures. The presence of the strongly acidic and ionic sulfonate groups could be used to create ionomers. Ionomers are polymers containing a small fraction of ionic groups, which tend to aggregate and act as physical crosslinks, significantly enhancing the mechanical strength and thermal stability of the material. bepress.com Furthermore, 3,5-DSB can be used to synthesize coordination polymers, a class of materials with properties intermediate between MOFs and traditional organic polymers, which have applications in photocatalysis. rsc.org

Catalytic Applications of 3,5 Disulfobenzoic Acid and Its Derivatives

Heterogeneous Catalysis with 3,5-Disulfobenzoic Acid-Derived MOFs

The rigid structure and functional groups of the 3,5-disulfobenzoate ligand enable the formation of stable, porous frameworks with accessible active sites, making them highly suitable for heterogeneous catalysis.

Information regarding the specific application of this compound-derived MOFs as catalysts for the cyanosilylation of aldehydes is not available in the reviewed literature. Research in this area has primarily focused on other MOF systems.

A notable application of a MOF derived from this compound is in the multicomponent Strecker reaction, a versatile method for synthesizing α-aminonitriles. A recently developed Bismuth-based MOF, designated as BiPF-4 ([Bi₁₄(μ₃-O)₉(μ₄-O)₂(μ₃–OH)₅(3,5-DSB)₅(H₂O)₃]·7H₂O), has demonstrated exceptional efficiency as a heterogeneous catalyst for the one-pot Strecker reaction of ketones. acs.orgnih.govnih.gov

This Bi-MOF, which utilizes the 3,5-disulfobenzoate (3,5-dsb) linker, is the first of its kind to be used as a catalyst for this reaction with ketones. nih.govnih.gov It has proven to be a more efficient heterogeneous catalyst than bismuth nitrate salts, which have been used for similar reactions with aldehydes. nih.gov The BiPF-4 catalyst shows high activity with a variety of ketones, amines, and trimethylsilyl cyanide, leading to high yields of the corresponding α-aminonitriles. acs.org

Table 1: Catalytic Performance of BiPF-4 in the Strecker Reaction of Various Ketones

| Ketone | Amine | Product (α-aminonitrile) | Yield (%) |

|---|---|---|---|

| Acetophenone | Aniline | 2-amino-2-phenylpropanenitrile | 92 |

| Acetophenone | Benzylamine | 2-(benzylamino)-2-phenylpropanenitrile | 85 |

| Cyclohexanone | Aniline | 1-anilinocyclohexane-1-carbonitrile | 98 |

| Cyclohexanone | Benzylamine | 1-(benzylamino)cyclohexane-1-carbonitrile | 96 |

| Propiophenone | Aniline | 2-anilino-2-phenylbutanenitrile | 75 |

The catalytic excellence of the BiPF-4 MOF is intrinsically linked to its unique network structure and the choice of Bismuth as the metal cation. The framework is a robust, three-dimensional structure built from inorganic oxo-hydroxo-bismutate layers connected by the 3,5-disulfobenzoate linkers. acs.orgnih.gov

The secondary building units (SBUs) are composed of seven bismuth atoms (Bi₇ polyhedra) with varying coordination environments. nih.gov This variability in the coordination number of the Bi³⁺ cations (ranging from 6 to 9) within the SBUs is crucial, as it creates a high density of accessible Lewis acid sites. acs.orgnih.gov Furthermore, the presence of removable water molecules coordinated to the bismuth centers enhances the accessibility of reactants to these active sites. acs.org The use of Bismuth, a non-toxic and earth-abundant element, also contributes to the catalyst's classification as a "green" material. nih.govnih.gov

Mechanism of Lewis Acid Catalysis within this compound Frameworks

The catalytic activity of frameworks derived from this compound, such as BiPF-4, in the Strecker reaction is attributed to their pronounced Lewis acid character. acs.orgnih.gov The general mechanism for a Lewis acid-catalyzed Strecker-type reaction involves the activation of the carbonyl group, facilitating the formation of an imine intermediate, which is then attacked by a cyanide source. acs.orgillinois.edu

In the context of the BiPF-4 framework, the Bi³⁺ centers act as the Lewis acid sites. The proposed mechanism proceeds as follows:

Activation: The ketone substrate coordinates to a Lewis acidic Bi³⁺ site within the MOF. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the amine.

Imine Formation: The amine attacks the activated carbonyl carbon, leading to the formation of a hemiaminal intermediate, which then dehydrates to form an imine. The Bi³⁺ center facilitates this dehydration step.

Cyanide Activation and Attack: Simultaneously, the Lewis acid sites can activate the trimethylsilyl cyanide (TMSCN). The activated cyanide then attacks the imine carbon atom.

Product Formation: This final nucleophilic addition results in the formation of the α-aminonitrile product, which is then released, regenerating the catalytic site for the next cycle. acs.org

The high density of accessible Bi³⁺ sites within the robust, layered structure of BiPF-4 allows this catalytic cycle to proceed with high efficiency. nih.gov

Design of Solvent-Free Catalytic Systems

A significant advantage of using the BiPF-4 catalyst is its ability to function under solvent-free conditions. nih.gov The three-component Strecker reaction using ketones, amines, and trimethylsilyl cyanide proceeds efficiently without the need for any solvent, which aligns with the principles of green chemistry by reducing waste and simplifying product purification. nih.gov This demonstrates that MOFs derived from this compound can be designed to create highly effective solid-state catalysts, eliminating the environmental and economic costs associated with solvent use.

Reusability and Stability of this compound-Based Catalysts

A key requirement for a practical heterogeneous catalyst is its stability and reusability. The BiPF-4 MOF, constructed with this compound, exhibits remarkable robustness. The material is chemically and thermally stable, maintaining its structural integrity and catalytic activity over multiple reaction cycles. acs.orgnih.gov

Studies have shown that the BiPF-4 catalyst can be recovered by simple centrifugation after the reaction, washed, and reused for at least nine cycles without a significant loss of activity. nih.govsemanticscholar.org The powder X-ray diffraction patterns of the catalyst taken before and after the reaction confirm that its crystallinity and purity are preserved, indicating a high degree of stability under the reaction conditions. semanticscholar.org

Table 2: Reusability of BiPF-4 Catalyst in the Strecker Reaction of Cyclohexanone and Aniline

| Catalytic Cycle | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 97 |

| 4 | 95 |

| 5 | 94 |

| 6 | 92 |

| 7 | 89 |

| 8 | 85 |

| 9 | 84 |

Supramolecular Chemistry Involving 3,5 Disulfobenzoic Acid

Self-Assembly of Coordination Polymers and Supramolecular Architectures

The self-assembly of coordination polymers and supramolecular architectures using 3,5-disulfobenzoate (3,5-DSB) as a ligand is a testament to the power of molecular recognition and programmed synthesis. These complex structures are formed through the spontaneous association of metal ions and the 3,5-DSB linker under specific reaction conditions. The final architecture is a result of a delicate interplay of various factors, including the coordination preferences of the metal center, the geometry of the ligand, and the reaction environment.

A notable example is the ytterbium(III)-3,5-disulfobenzoate system, which, in the presence of the co-ligand phenanthroline (phen), demonstrates the stepwise evolution of supramolecular structures. researchgate.net This system can yield a variety of coordination polymers, from a one-dimensional chain to a two-dimensional covalent network. researchgate.net The initial formation of a hydrogen-bonded two-dimensional supramolecular net highlights the crucial role of non-covalent interactions in guiding the assembly process. researchgate.net This demonstrates that by carefully controlling synthetic conditions, it is possible to direct the self-assembly process towards a desired dimensionality and topology. researchgate.net

Furthermore, the principles of coordination-driven self-assembly have been extended to create complex metallo-supramolecular polymers, showcasing the fusion of polymer chemistry with supramolecular coordination complexes. rsc.org This approach allows for the construction of even more intricate and functional materials. The ability to form such diverse structures, from discrete complexes to extended metal-organic frameworks, underscores the importance of understanding the thermodynamic and kinetic factors that govern the self-assembly process. researchgate.net

Directing Role of Sulfonate and Carboxylate Groups in Intermolecular Interactions

The distinct chemical nature of the carboxylate and sulfonate groups in 3,5-disulfobenzoic acid plays a pivotal role in directing the formation of specific intermolecular interactions, thereby dictating the final supramolecular architecture. The carboxylate group, being a classic coordination site, readily binds to metal ions, forming the primary nodes of coordination polymers. In contrast, the sulfonate groups often participate in weaker, yet structurally significant, interactions such as hydrogen bonding.

In the ytterbium(III)-3,5-disulfobenzoate system, the interplay between these two functional groups is clearly illustrated. The initial supramolecular structure is a hydrogen-bonded network where the sulfonate groups are instrumental in linking the one-dimensional coordination chains into a two-dimensional sheet. researchgate.net This demonstrates the capacity of sulfonate groups to act as powerful hydrogen bond acceptors, guiding the assembly of extended structures through non-covalent interactions.

The carboxylate groups, on the other hand, are the primary drivers of the covalent network formation. Their coordination to the metal centers establishes the fundamental connectivity of the coordination polymer. The ability of both functional groups to engage in various types of interactions provides a high degree of control over the resulting crystal packing. The strategic placement of these groups on the aromatic ring allows for the propagation of intermolecular interactions in a predictable manner, a key principle in crystal engineering.

Formation of Hydrogen Bonding Networks and Their Influence on Material Properties

Hydrogen bonding is a fundamental force in the supramolecular chemistry of this compound, profoundly influencing the structure, stability, and properties of the resulting materials. The presence of both hydrogen bond donor (from the carboxylic acid) and acceptor (from the sulfonate and carboxylate oxygens) sites on the 3,5-disulfobenzoate molecule facilitates the formation of extensive and intricate hydrogen bonding networks.

These networks can exist between the organic linkers themselves, between the linkers and solvent molecules, or between the linkers and coordinated water molecules. In the case of the Yb(III)/3,5-DSB/Phen system, hydrogen bonds are responsible for the initial formation of a two-dimensional supramolecular net from one-dimensional coordination polymer chains. researchgate.net This demonstrates how hydrogen bonding can elevate the dimensionality of a structure.

In the broader context of coordination polymers, hydrogen bonding networks are crucial for assembling layers, chains, or discrete complexes into three-dimensional supramolecular architectures. nih.govrsc.org The robustness and topology of these networks are key determinants of the material's physical properties, such as mechanical strength and porosity. The ability to engineer these hydrogen bonding networks by modifying the functional groups on the organic linker or by introducing specific guest molecules opens up avenues for creating materials with tailored functionalities. For instance, the confinement of water molecules within the pores of a MOF can lead to the formation of unique hydrogen-bonded water networks with distinct dynamic properties. mit.edu

Principles of Crystal Engineering Applied to this compound Systems

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The application of these principles to systems involving this compound allows for a degree of predictability in the synthesis of novel materials. The trifunctional nature of the 3,5-disulfobenzoate linker makes it an excellent candidate for crystal engineering, as it offers multiple sites for directed intermolecular interactions.

The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is central to crystal engineering. In 3,5-disulfobenzoate systems, the hydrogen bonding between sulfonate groups and other hydrogen bond donors can be considered a reliable synthon for the construction of extended networks. researchgate.net By understanding and utilizing these synthons, chemists can design and synthesize complex supramolecular architectures with a higher degree of control.

Synthesis and Reactivity of Advanced Derivatives of 3,5 Disulfobenzoic Acid

Functionalization via Sulfonic Acid Groups

The sulfonic acid groups (-SO₃H) are strong electron-withdrawing moieties that significantly influence the electronic properties of the benzene (B151609) ring. They are also highly acidic and serve as primary sites for a range of chemical modifications.

A significant transformation involving the sulfonic acid groups is their conversion into halogen atoms, a process that dramatically alters the compound's reactivity and potential applications. A patented method outlines a pathway to synthesize 3,5-dichlorobenzoyl chloride from benzoic acid, using 3,5-disulfobenzoic acid as a key intermediate google.com. This process demonstrates a direct functionalization of the sulfonic acid positions.

The synthesis proceeds in a sequential, one-pot manner that enhances reaction efficiency by reducing intermediate isolation steps. The key transformations are detailed below:

Disulfonation: Benzoic acid is first sulfonated using a sulfonating agent, such as chlorosulfonic acid, at elevated temperatures to produce this compound google.com.

Chlorination: The resulting this compound is then treated with a chlorinating agent, such as thionyl chloride. This step converts both the sulfonic acid groups and the carboxylic acid group into their corresponding acid chlorides, yielding 5-chloroformyl-isophthalic disulfonyl chloride google.com.

Desulfonylation-Chlorination: The intermediate sulfonyl chloride groups are subsequently removed through a process involving the elimination of sulfur dioxide, which results in their replacement with chlorine atoms. This yields the final product, 3,5-dichlorobenzoyl chloride google.com.

This synthetic route provides an effective method for converting the sulfonic acid functionalities into chloro groups, showcasing a powerful strategy for derivatization.

| Step | Reactant | Reagents | Intermediate/Product | Yield |

| 1 | Benzoic acid | Chlorosulfonic acid | This compound | (Intermediate) |

| 2 | This compound | Thionyl chloride | 5-Chloroformyl-isophthalic disulfonyl chloride | (Intermediate) |

| 3 | 5-Chloroformyl-isophthalic disulfonyl chloride | (Heat) | 3,5-Dichlorobenzoyl chloride | 92.9% |

Table 1: Synthetic pathway for the conversion of this compound functionalities to chlorinated derivatives as described in patent CN106349121A. google.com

Functionalization via Carboxylic Acid Group

The carboxylic acid group (-COOH) offers a distinct set of reaction possibilities, primarily centered around nucleophilic acyl substitution. These reactions allow for the attachment of various molecular fragments through ester or amide linkages, while typically leaving the sulfonic acid groups intact.

A fundamental reaction is the Fischer esterification , where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to form an ester masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com. This is an equilibrium-driven process, often facilitated by using the alcohol as the solvent to drive the reaction toward the product masterorganicchemistry.com.

More advanced methods employ coupling agents to facilitate ester and amide bond formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack. A prominent example is the use of dicyclohexylcarbodiimide (B1669883) (DCC) as an activator, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) jocpr.com. This method has been successfully used in the esterification of the structurally analogous 3,5-dinitrobenzoic acid with polymeric alcohols jocpr.com. Similarly, amide bonds can be formed by reacting the carboxylic acid with amines using coupling agents like hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) mdpi.com.

| Method | Reagents | Target Bond | Conditions | Notes |

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Ester | Heat, reflux | Equilibrium reaction; excess alcohol is used as a solvent. masterorganicchemistry.commasterorganicchemistry.com |

| DCC Coupling | Alcohol, DCC, DMAP (cat.) | Ester | 0°C to Room Temp. | Forms a dicyclohexylurea (DCU) precipitate. jocpr.com |

| HBTU Coupling | Amine, HBTU, Base (e.g., TEA) | Amide | Room Temp. | Effective for forming peptide-like amide bonds. mdpi.com |

Table 2: Comparison of common methods for the functionalization of the carboxylic acid group.

Post-Synthetic Modification of this compound-Containing Materials

This compound is a suitable candidate for constructing MOFs, where its carboxylate and sulfonate groups can coordinate with metal ions to form porous, crystalline networks brieflands.comfigshare.comnih.gov. Once a MOF containing these sulfonic acid groups is synthesized, the -SO₃H moieties can serve as handles for subsequent reactions.

While direct PSM on a this compound-based MOF is a developing area, the principle has been demonstrated on analogous systems. For instance, MOFs containing organic linkers with sulfide (B99878) (-S-) tags have been successfully modified. In these materials, the sulfide group can be selectively oxidized to a sulfone (-SO₂-) group using an oxidizing agent like dimethyldioxirane, without disrupting the MOF's crystalline framework researchgate.netnih.govbath.ac.uk. This transformation showcases the feasibility of performing chemical reactions on sulfur-containing functional groups within a porous solid, a strategy directly applicable to the sulfonate groups in a this compound-based material.

Exploration of Novel Reaction Pathways for Tailored Properties

The unique trifunctional nature of this compound enables its use in novel reaction pathways to create materials with precisely tailored properties. By leveraging its distinct functional groups in polymerization and framework-synthesis reactions, new materials designed for specific applications can be achieved.

One promising pathway is the synthesis of advanced proton exchange membranes (PEMs) for fuel cells. High proton conductivity is a critical property for PEMs, which is typically imparted by sulfonic acid groups mdpi.com. This compound can be used as a specialized monomer in polymerization reactions. For example, by converting the carboxylic acid to a more reactive derivative, it can be polymerized with other monomers to create aromatic polymers. The resulting material would feature a high density of sulfonic acid groups tethered to the polymer backbone, creating efficient proton transport channels and leading to tailored electrochemical properties mdpi.comresearchgate.net.

Another innovative pathway involves the use of this compound as a heterotrifunctional building block in the synthesis of Metal-Organic Frameworks (MOFs) . The specific geometry and coordination preferences of the carboxylate and sulfonate groups can direct the assembly of metal ions into unique and complex topologies nih.gov. Research has shown that even a single type of ligand can lead to MOFs with entirely different network structures depending on the metal ion and synthesis conditions nih.gov. This pathway allows for the creation of MOFs with tailored pore sizes, surface functionalities, and catalytic or selective adsorption properties, for example, for CO₂ separation nih.gov.

Future Directions and Emerging Research Avenues

Integration in Advanced Porous Materials Beyond Current MOF Architectures

The unique structural and chemical attributes of 3,5-Disulfobenzoic acid, namely its rigid aromatic core functionalized with both a carboxylic acid and two sulfonic acid groups, position it as a compelling building block for a new generation of advanced porous materials that extend beyond conventional metal-organic frameworks (MOFs). The strong coordinating ability of the carboxylate group, combined with the potential for strong hydrogen bonding and ionic interactions from the sulfonate groups, offers a versatile platform for the design of novel porous architectures.